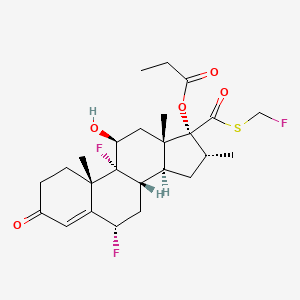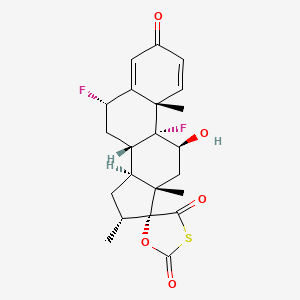![molecular formula C21H30O6 B584798 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid CAS No. 75879-78-6](/img/structure/B584798.png)
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid is a corticosteroid derivative known for its anti-inflammatory properties. It is synthesized based on the antedrug concept, which aims to create compounds with local activity and minimal systemic toxicity . The molecular formula of this compound is C21H30O6, and it has a molecular weight of 378.46 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid involves multiple steps, starting from hydrocortisone. One common method includes the reduction of hydrocortisone followed by carboxylation. The reduction can be achieved using reagents like sodium borohydride (NaBH4) under controlled conditions. The carboxylation step typically involves the use of carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving rigorous control of reaction conditions and purification steps. Techniques such as crystallization and chromatography are commonly used to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent hydrocortisone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate hydrocortisone .
Aplicaciones Científicas De Investigación
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of corticosteroids.
Biology: The compound is employed in studies investigating the mechanisms of inflammation and immune response.
Medicine: It serves as a model compound for developing new anti-inflammatory drugs with reduced systemic side effects.
Industry: The compound is used in the formulation of topical anti-inflammatory creams and ointments
Mecanismo De Acción
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid exerts its effects by binding to the glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the inhibition of phospholipase A2 and NF-kappa B, resulting in reduced production of pro-inflammatory cytokines and other inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
Hydrocortisone 21-Carboxylic Acid: Similar in structure but lacks the dihydro modification, leading to different pharmacokinetic properties.
Prednisolone 21-Carboxylic Acid: Another corticosteroid derivative with similar anti-inflammatory properties but different potency and side effect profile.
Dexamethasone 21-Carboxylic Acid: A more potent corticosteroid with a longer duration of action compared to 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid.
Uniqueness
This compound is unique due to its balance of local anti-inflammatory activity and minimal systemic toxicity. This makes it particularly useful in topical formulations where localized action is desired without significant systemic absorption .
Propiedades
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h9,13-17,23-24,27H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15-,16+,17?,19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZENJDWRIKLICU-PEIJZJCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(C(=O)O)O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(C(=O)O)O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)


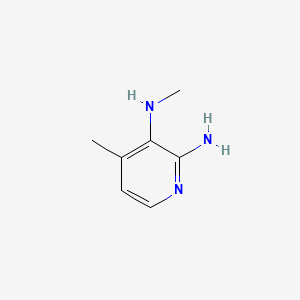
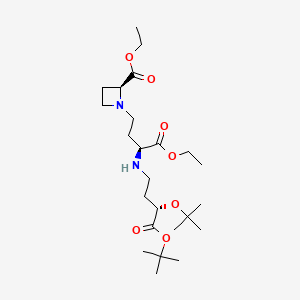
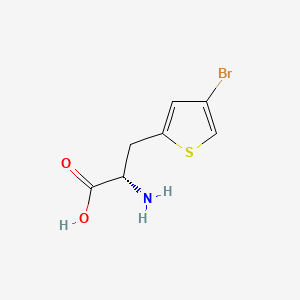
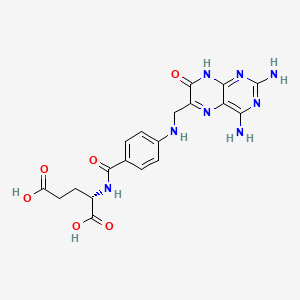
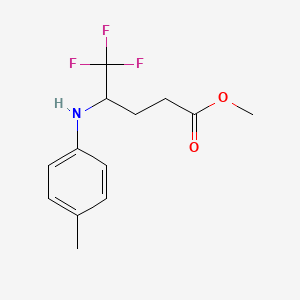
![(alphaS,2S)-2-Carboxy-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)
